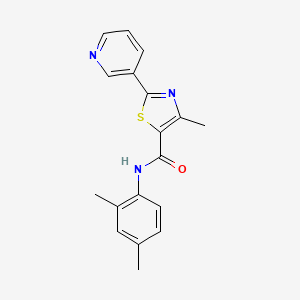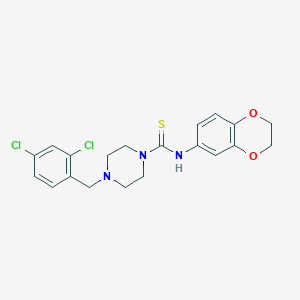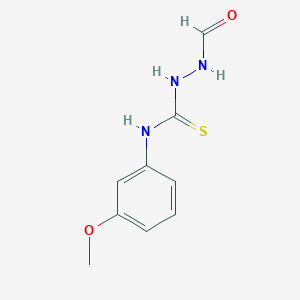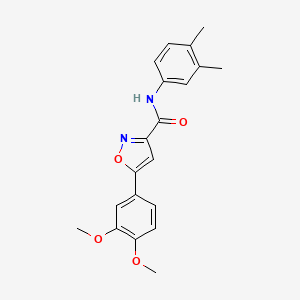
N-(2,4-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
The study of N-(2,4-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves understanding its synthesis, molecular structure, and various chemical and physical properties. This molecule, due to its complexity, likely has applications in materials science, pharmacology, or as a potential intermediate in organic synthesis.
Synthesis Analysis
The synthesis of complex molecules like N-(2,4-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions, including cyclization, condensation, and functional group transformations. A related example is the synthesis of pyrazole derivatives through the reaction of prop-2-en-1-ones with semicarbazide, indicating the use of nucleophilic addition and cyclization reactions for heterocyclic compound synthesis (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using techniques like X-ray crystallography, which provides detailed information on the crystal system, space group, and hydrogen bonding interactions, crucial for understanding the compound's chemical behavior and reactivity (Prabhuswamy et al., 2016).
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including those with thiazole components, has been explored for various applications. These compounds have shown promising results in vitro for their antioxidant, antitumor, and antimicrobial activities. For example, synthesized thiazole-selenium disperse dyes demonstrated high efficiency in dyeing polyester fabrics, with potential applications in creating sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).
Polymer Synthesis
New polyamides were synthesized through direct polycondensation reactions, incorporating pyridyl moieties into their main chain. These novel polyamides, characterized by high yields and inherent viscosities, exhibit solubility in polar solvents at room temperature, making them suitable for applications requiring specific material properties (Faghihi & Mozaffari, 2008).
Supramolecular Aggregation
Studies on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines have provided insights into their conformational features. By altering substituents at specific positions, significant differences in intermolecular interaction patterns were observed, influencing the packing features of these compounds. Such insights are critical for designing molecules with desired physical and chemical properties (Nagarajaiah & Begum, 2014).
Catalysis
Research into bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media has identified certain carboxamide derivatives as highly active catalysts for the Suzuki reaction. These findings open up new avenues for the convenient synthesis of heterobiaryls, with potential implications for pharmaceutical synthesis and material science (Bumagin et al., 2019).
Antimicrobial Activity
The novel synthesis of bicyclic thiohydantoin fused to pyrrolidine compounds demonstrated significant antimicrobial activity against various bacterial strains, including S. aureus and E. coli. Such compounds highlight the potential for developing new antimicrobial agents to address the challenge of drug-resistant infections (Nural et al., 2018).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-7-15(12(2)9-11)21-17(22)16-13(3)20-18(23-16)14-5-4-8-19-10-14/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGMEXNLDGWAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)


![4-[3-(4-methoxyphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630315.png)
